molecular formula C8H7BrF3NO B1412095 4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine CAS No. 1227572-39-5

4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1412095
CAS No.: 1227572-39-5
M. Wt: 270.05 g/mol
InChI Key: YWIGEYLUBTYLRO-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C8H7BrF3NO It is a pyridine derivative characterized by the presence of bromomethyl, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-3-(trifluoromethyl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high purity and yield. The production process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield dehalogenated products.

    Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.

    Coupling Reactions: Palladium catalysts, base (e.g., K2CO3), and solvents like toluene or ethanol under reflux conditions.

Major Products:

  • Substituted pyridines with various functional groups replacing the bromine atom.
  • Pyridine N-oxides from oxidation reactions.
  • Biaryl compounds from coupling reactions.

Scientific Research Applications

4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and materials science for developing new functional materials.

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine depends on its specific application In biochemical contexts, it may act as a ligand binding to specific molecular targets, thereby modulating their activity The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to interact with hydrophobic pockets in proteins or enzymes

Comparison with Similar Compounds

  • 4-Bromomethyl-3-methoxy-2-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)benzyl bromide
  • 4-Bromo-2-(trifluoromethyl)aniline

Comparison: 4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it offers distinct advantages in terms of its chemical stability and versatility in synthetic applications. The presence of the methoxy group provides additional sites for chemical modification, enhancing its utility in various research and industrial applications.

Properties

IUPAC Name

4-(bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-14-7-6(8(10,11)12)5(4-9)2-3-13-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIGEYLUBTYLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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